

Ethyl 3-bromo-4-(trifluoromethyl)benzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-bromo-4-(trifluoromethyl)benzoate</i>
Cat. No.:	B1420778

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-bromo-4-(trifluoromethyl)benzoate**

This guide provides an in-depth analysis of **Ethyl 3-bromo-4-(trifluoromethyl)benzoate**, a key trifluoromethylated building block essential for advanced synthesis in the pharmaceutical and materials science sectors. We will explore its core chemical properties, reactivity, and synthetic utility, offering field-proven insights into its application. The unique substitution pattern of this molecule—featuring an activating ester, a versatile bromine handle for cross-coupling, and an electron-withdrawing trifluoromethyl group—makes it a compound of significant interest for researchers and drug development professionals. The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[1][2]}

Core Physicochemical Properties

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a substituted aromatic ester whose properties are defined by the interplay of its three functional groups. The trifluoromethyl group dramatically increases the molecule's lipophilicity, which can improve membrane permeability—a critical factor for drug absorption and distribution.^[1] The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the ethyl ester provides a site for further chemical modification.

Table 1: Physicochemical and Spectroscopic Data Summary

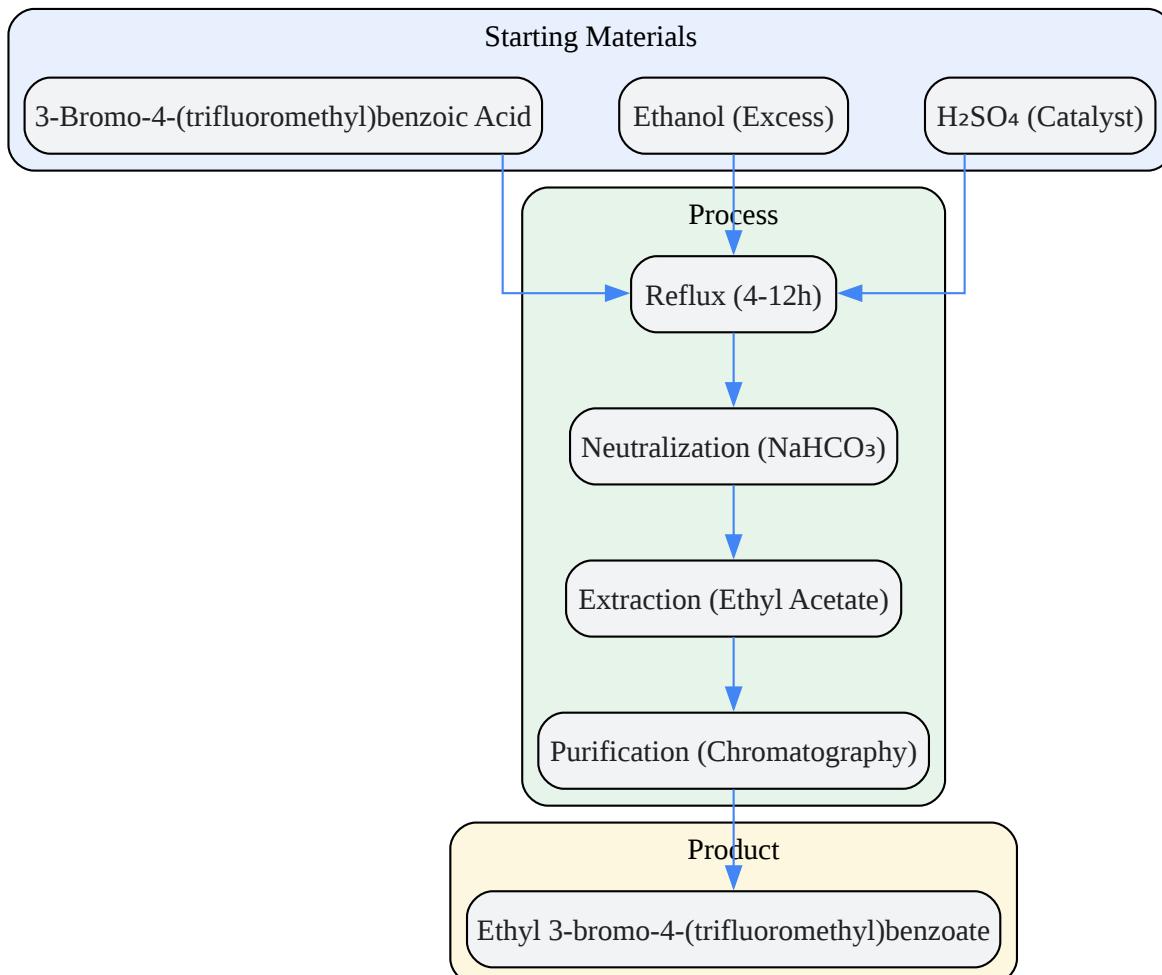
Property	Value / Description	Source(s)
IUPAC Name	Ethyl 3-bromo-4-(trifluoromethyl)benzoate	[3]
CAS Number	1214386-97-6	[3][4]
Molecular Formula	C ₁₀ H ₈ BrF ₃ O ₂	[3][4]
Molecular Weight	297.07 g/mol	[3][4]
Predicted Boiling Point	278.8 ± 40.0 °C	[4]
Predicted Density	1.535 ± 0.06 g/cm ³	[4]
SMILES	CCOC(=O)C1=CC(Br)=C(C=C1)C(F)(F)F	[3]
¹ H NMR (Predicted)	Aromatic: δ 7.5-8.5 ppm (m, 3H); Ethyl: δ 4.4 (q, 2H), δ 1.4 (t, 3H)	[5][6]
¹³ C NMR (Predicted)	Carbonyl: ~165 ppm; Aromatic: 120-135 ppm; Ethyl: ~61, ~14 ppm	[5][7]
Mass Spec (EI)	M ⁺ peak shows characteristic bromine isotope pattern (m/z 296/298)	N/A
IR Spectroscopy (Predicted)	~1720 cm ⁻¹ (C=O stretch), 1100-1350 cm ⁻¹ (C-F stretches), ~600 cm ⁻¹ (C-Br)	N/A

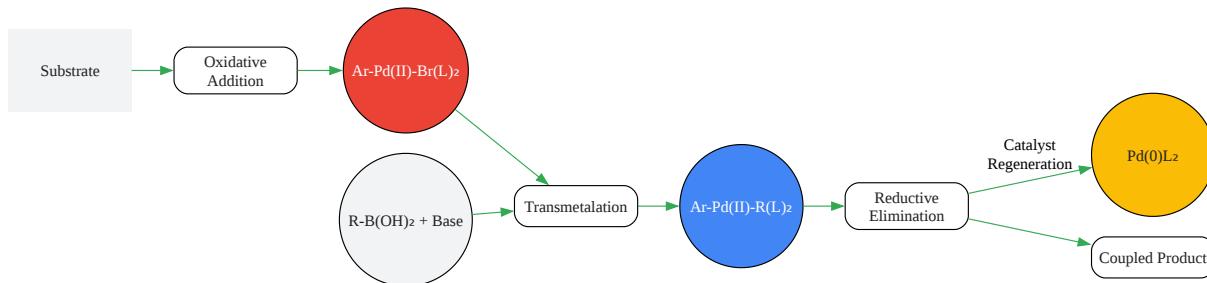
Synthesis and Purification

The most direct and common synthesis of **Ethyl 3-bromo-4-(trifluoromethyl)benzoate** is the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid.[8][9] This acid-catalyzed reaction with ethanol is a robust and scalable method.

Experimental Protocol: Fischer Esterification

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).
- Reagent Addition: Add an excess of absolute ethanol (5-10 eq) to act as both reactant and solvent.
- Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) (approx. 0.1 eq).
- Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Ethyl 3-broMo-4-(trifluoroMethyl)benzoate Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. rsc.org [rsc.org]
- 6. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - 3-bromo-4-(trifluoromethyl)benzoic acid (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Ethyl 3-bromo-4-(trifluoromethyl)benzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420778#ethyl-3-bromo-4-trifluoromethyl-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com